
2,2-Dichlorohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a type of alkyl halide, specifically a dihaloalkane, where two chlorine atoms are attached to the second carbon of a hexane chain. This compound is of interest in various chemical reactions and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dichlorohexane can be synthesized through the chlorination of hexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the hexane molecule. The reaction conditions must be carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where hexane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
2,2-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium amide (NaNH2) can lead to the formation of hexene.
Reduction Reactions: It can be reduced to hexane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium amide (NaNH2) in liquid ammonia.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as hexene.
Reduction: Hexane.
科学的研究の応用
2,2-Dichlorohexane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it useful in studying substitution and elimination mechanisms.
Biology: It can be used in the synthesis of biologically active compounds or as a reagent in biochemical assays.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the manufacture of other organic compounds.
作用機序
The mechanism of action of 2,2-Dichlorohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions. In elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of a chloride ion.
類似化合物との比較
2,2-Dichlorohexane can be compared with other similar compounds such as:
1,2-Dichlorohexane: Differing in the position of chlorine atoms, leading to different reactivity and physical properties.
2,2-Dichloropropane: A shorter chain analogue with similar reactivity but different steric and electronic effects.
2,2-Dichlorobutane: Another shorter chain analogue with similar chemical behavior but different physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
42131-89-5 |
|---|---|
分子式 |
C6H12Cl2 |
分子量 |
155.06 g/mol |
IUPAC名 |
2,2-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3 |
InChIキー |
SJDNOQZXJRUKDE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


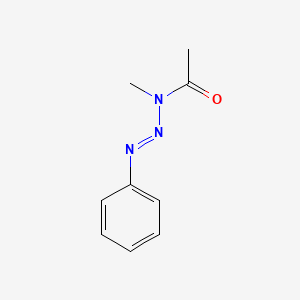
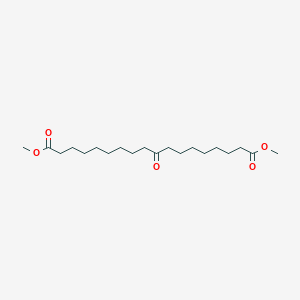
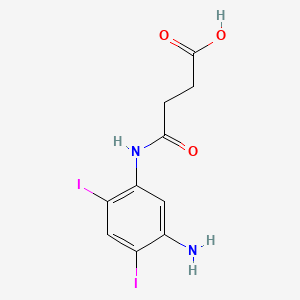
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
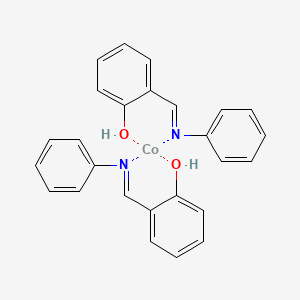
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
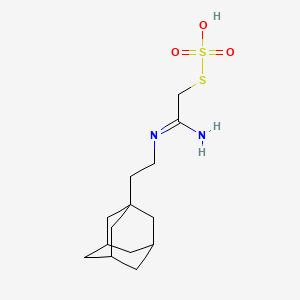
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
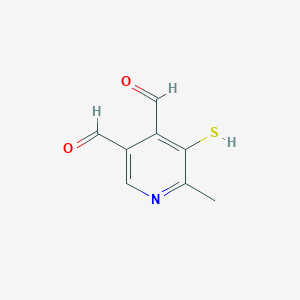
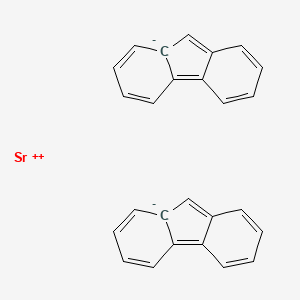
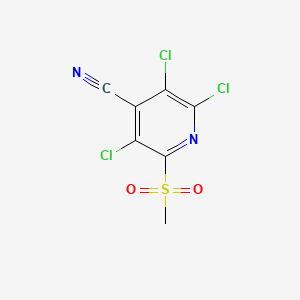
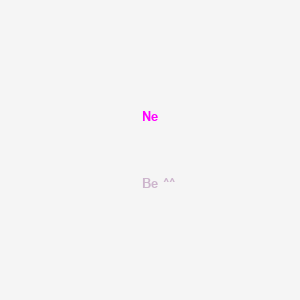
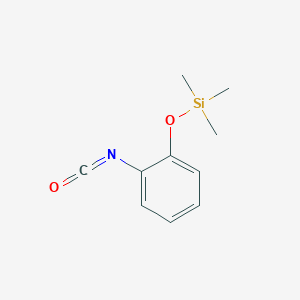
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
